DL-Alanine beta-naphthylamide hydrochloride
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Overview
Description
N-DL-Alanyl-2-naphthylamine hydrochloride is a chemical compound with the molecular formula C13H15ClN2O . It is a derivative of 2-Naphthylamine, which is one of two isomeric aminonaphthalenes .
Molecular Structure Analysis
The molecular structure of 2-Naphthylamine, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The specific molecular structure of N-DL-Alanyl-2-naphthylamine hydrochloride is not provided in the sources retrieved.Physical and Chemical Properties Analysis
N-DL-Alanyl-2-naphthylamine hydrochloride has a molar mass of 250.72, a melting point of 258-260°C (dec.)(lit.), and a boiling point of 450.1°C at 760 mmHg . It also has a flash point of 226°C .Scientific Research Applications
Allelochemical Impact on Aquatic Algae
N-DL-Alanyl-2-naphthylamine hydrochloride and its derivatives have been studied for their effects on aquatic organisms. For instance, N-phenyl-2-naphthylamine, a structurally related compound, has been shown to induce oxidative damage and inhibit photosynthesis in the aquatic unicellular algae Chlorella vulgaris. Exposure leads to increased activities of antioxidant enzymes, suggesting that the compound not only inhibits photosynthesis but also triggers the synthesis of reactive oxygen species (ROS), disrupting the subcellular structure of this organism (Qian et al., 2009).
Phytotoxic Properties and Photosynthesis Inhibition
N-phenyl-2-naphthylamine has been identified to possess specific phytotoxic properties that cannot be explained by an unspecific narcosis type of action in plants. It appears to act intracellularly as a reactive compound in cell membranes, producing irreversible, cumulative damage over time in algae, particularly affecting membrane-rich compartments like chloroplasts. This has implications for understanding the mode of toxic action of sediment contaminants of site-specific importance (Altenburger et al., 2006).
Enzymatic Hydrolysis Studies
Research on N-DL-Alanyl-2-naphthylamine hydrochloride derivatives includes the study of their hydrolysis by specific dipeptide naphthylamidase enzymes. This has implications for understanding the biochemical pathways and enzymatic activities involved in the metabolism and breakdown of such compounds (Hopsu-Havu & Glenner, 2004).
Transport and Luminescence in Model Compounds
The effects of polar side groups on the transport and luminescence properties of naphthyl phenylamine (NPA) compounds, which are structurally similar to N-DL-Alanyl-2-naphthylamine hydrochloride, have been explored. These studies provide insights into the design of materials with specific electronic and optical properties, potentially relevant for applications in organic electronics and light-emitting diodes (Tong et al., 2004).
Mechanism of Action
Target of Action
DL-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
This compound acts as a substrate for the aforementioned enzymes. It interacts with these enzymes, facilitating their activity and enabling them to carry out their function of protein degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein degradation pathway . By acting as a substrate for AAP and APN, it aids in the breakdown of proteins, thereby influencing various downstream effects related to protein turnover and cellular homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of protein degradation. This can influence various cellular processes, including cell growth, differentiation, and response to stress .
Properties
IUPAC Name |
2-amino-N-naphthalen-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRMRLNYQNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74144-49-3 |
Source
|
Record name | Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74144-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DL-Alanyl-2-naphthylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074144493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DL-alanyl-2-naphthylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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